molecular formula C41H68NaO8P B1421338 Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate CAS No. 474943-28-7

Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate

Cat. No.: B1421338
CAS No.: 474943-28-7
M. Wt: 742.9 g/mol
InChI Key: JVHJPADGSWMGQX-KQTQLPLBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a glycerophospholipid derivative featuring:

  • Sn-2 position: A polyunsaturated docosahexaenoic acid (DHA; 22:6n3) chain with six cis double bonds (4Z,7Z,10Z,13Z,16Z,19Z).
  • Sn-1 position: A saturated hexadecanoyl (16:0) chain.
  • Head group: A hydrogen phosphate group, distinguishing it from phosphatidylcholines or phosphatidylethanolamines.

Its structure enables unique roles in membrane dynamics, signaling, and lipid metabolism. The DHA moiety contributes to membrane fluidity and anti-inflammatory properties, while the saturated hexadecanoyl chain provides structural stability .

Properties

IUPAC Name

sodium;[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H69O8P.Na/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2;/h5,7,11,13,17-18,20-21,24,26,30,32,39H,3-4,6,8-10,12,14-16,19,22-23,25,27-29,31,33-38H2,1-2H3,(H2,44,45,46);/q;+1/p-1/b7-5-,13-11-,18-17-,21-20-,26-24-,32-30-;/t39-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHJPADGSWMGQX-KQTQLPLBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677119
Record name Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-28-7
Record name Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate (CAS Number: 474943-30-1) is a complex phospholipid compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its molecular characteristics, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a glycerol backbone with specific fatty acid substitutions:

  • Stearic Acid (C18:0) at the sn-1 position.
  • Docosahexaenoic Acid (DHA, C22:6) at the sn-2 position.

Physical Properties

PropertyValue
Molecular FormulaC₄₃H₇₂NaO₈P
Molecular Weight770.99 g/mol
LogP12.728
PSA132.00 Ų

The biological activity of this compound primarily involves its role in cellular signaling and membrane dynamics. Its structure allows it to integrate into cellular membranes and influence lipid bilayer properties.

  • Cell Membrane Interaction : The incorporation of this phospholipid into cell membranes can alter membrane fluidity and permeability.
  • Signaling Pathways : It may act as a precursor for bioactive lipids involved in various signaling pathways that regulate inflammation and cell proliferation.

1. Lipidomics Studies

Recent lipidomic analyses have shown that phosphatidic acids like this compound play crucial roles in cellular processes such as:

  • Cell Growth : Enhancing cell proliferation in various cancer models.
  • Inflammation : Modulating inflammatory responses through the regulation of cytokine production.

2. Neuroprotective Effects

Research has indicated that docosahexaenoic acid (DHA), a component of this compound, possesses neuroprotective properties. Studies suggest that DHA can:

  • Reduce oxidative stress in neuronal cells.
  • Promote neuronal survival and function in models of neurodegeneration.

Comparative Analysis with Related Compounds

The following table compares this compound with similar phospholipids:

Compound NameMolecular WeightKey Biological Activity
Sodium (2R)-2-{[(4Z,...)-docosahexaenoyl]...}770.99 g/molCell signaling and membrane dynamics
Palmitoyldocosahexaenoyl phosphatidylcholine (C18:0/C22:6)806.10 g/molNeuroprotection and anti-inflammatory
Phosphatidylcholine (C18:0/C20:5)785.09 g/molMembrane structure and signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Fatty Acid Chain Variations

Compound Sn-1 Chain Sn-2 Chain Head Group Key Differences Functional Implications References
Target Compound Hexadecanoyl (16:0) DHA (22:6n3) Hydrogen phosphate Reference standard Membrane signaling, metabolic regulation
Phosphatidylcholine (22:6/18:1) Oleoyl (18:1n9) DHA (22:6n3) Choline Unsaturated Sn-1 chain, choline head group Enhanced membrane fluidity; roles in cell signaling and lipoprotein assembly
Compound V Hexadecanoyl (16:0) Hexadecanoyl (16:0) 2-(4-Carboxybutanamido)ethyl phosphate Bis-saturated chains, modified head group Antifungal activity via membrane disruption; reduced fluidity
GPCho(22:6/22:4) Adrenoyl (22:4n6) DHA (22:6n3) Choline Sn-1 chain with fewer double bonds Altered lipid raft formation; potential pro-inflammatory signaling
1-Docosahexaenoyl-2-adrenoyl-sn-glycero-3-phosphocholine Adrenoyl (22:4n6) DHA (22:6n3) Choline Similar to GPCho(22:6/22:4) Impacts mitochondrial function and oxidative stress responses
Key Observations:
  • Chain Saturation : Saturated Sn-1 chains (e.g., 16:0) enhance membrane rigidity, while unsaturated chains (e.g., 18:1, 22:4) increase fluidity .
  • Head Group : Hydrogen phosphate head groups may interact with calcium ions or signaling proteins, unlike choline groups, which are inert but critical for lipoprotein structure .

Functional Analogues: Metabolic and Therapeutic Roles

Antifungal Activity
  • Compound V (sodium bis-hexadecanoyl phosphate derivative) exhibits antifungal properties against Fusarium oxysporum by disrupting sterol biosynthesis and membrane integrity. Its bis-saturated structure enhances hydrophobic interactions with fungal membranes .
  • Target Compound: No direct antifungal activity reported. The DHA chain may reduce efficacy due to membrane integration rather than disruption.
Metabolic Regulation
  • LysoPE[0:0/22:6] (a lysophospholipid derivative) and PC(16:0/22:5) are implicated in renal energy metabolism and inflammatory regulation. The target compound’s DHA/16:0 combination may similarly modulate glycerophospholipid and arachidonic acid pathways .
  • Edasalonexent (DHA-salicylate conjugate): A small-molecule NF-κB inhibitor. Unlike the target compound, it bypasses membrane integration, enabling oral bioavailability and systemic anti-inflammatory effects .

Physicochemical Properties

Property Target Compound Phosphatidylcholine (22:6/18:1) Compound V
Melting Point Higher (due to 16:0 chain) Lower (unsaturated Sn-1 chain) Highest (bis-saturated chains)
Membrane Fluidity Moderate (DHA vs. 16:0 balance) High Low
Solubility Amphipathic (phosphate head) Amphipathic (choline head) Amphipathic with polar modifications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.